molecular formula C23H19N3O3 B4400622 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B4400622
M. Wt: 385.4 g/mol
InChI Key: AJSWDPCPHSPFEF-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful for a variety of purposes, including as a tool for studying biological systems and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed to act by binding to specific targets, such as enzymes or receptors, and inhibiting their activity. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific target that it is binding to. Some of the effects that have been observed include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its broad activity against a variety of targets. This makes it a valuable tool for studying a wide range of biological systems. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One area of interest is in the development of this compound as a therapeutic agent for the treatment of various diseases. Another potential direction is in the study of the compound's mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be done to explore the compound's activity against specific targets and its potential applications in various fields of scientific research.

Scientific Research Applications

3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied for its potential applications in scientific research. One area of research where this compound has been found to be useful is in the study of biological systems. This compound has been shown to have activity against a variety of targets, including enzymes and receptors, making it a valuable tool for studying these systems.

properties

IUPAC Name

3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-2-28-20-10-6-9-18(15-20)21(27)24-19-13-11-17(12-14-19)23-26-25-22(29-23)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSWDPCPHSPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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